molecular formula C17H29NO2 B1376041 デソキシ(オクチル)ヘキシルフィンゴリモド CAS No. 1201794-93-5

デソキシ(オクチル)ヘキシルフィンゴリモド

カタログ番号: B1376041
CAS番号: 1201794-93-5
分子量: 279.4 g/mol
InChIキー: RJIZHSCCANOPCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des(octyl)hexyl fingolimod is a chemical substance with the molecular formula C17H29NO2 and a molecular weight of 279.42 . It is also known by other names such as 1,3-Propanediol, 2-amino-2-(2-(4-hexylphenyl)ethyl)- . It is related to Fingolimod, a well-tolerated, highly effective disease-modifying therapy used in the management of multiple sclerosis .


Synthesis Analysis

While specific synthesis details for Des(octyl)hexyl fingolimod were not found, a six-step synthesis of Fingolimod starting from readily available and inexpensive starting material diethyl acetamidomalonate has been reported .


Molecular Structure Analysis

The molecular structure of Des(octyl)hexyl fingolimod consists of an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .


Physical And Chemical Properties Analysis

Des(octyl)hexyl fingolimod has a molecular formula of C17H29NO2 and a molecular weight of 279.42 . Additional physical and chemical properties were not found in the search results.

科学的研究の応用

多発性硬化症 (MS) の治療

デソキシ(オクチル)ヘキシルフィンゴリモド: は、主に多発性硬化症 (MS) の治療における役割で知られています。 スフィンゴシン1リン酸 (S1P) のアナログとして、S1P 受容体を調節し、リンパ球の隔離と中枢神経系 (CNS) の炎症の抑制をもたらします .

神経変性疾患

研究では、フィンゴリモドアルツハイマー病 (AD)パーキンソン病 (PD) などの神経変性疾患に治療効果を示す可能性が示されています。 疾患の進行に関与する経路を調節し、治療への新しいアプローチを提供する可能性があります .

てんかん

てんかんでは、フィンゴリモド は実験モデルで有望な結果を示しています。 神経炎症と神経興奮性に影響を与えることで、発作の頻度と重症度を軽減する可能性があります .

がん治療

フィンゴリモド: は、アポトーシス、オートファジー、細胞周期停止を誘導する特性を示します。 これらのメカニズムは、がん細胞の増殖を抑制できるため、がん治療において非常に重要です .

免疫調節

MS 以外に、フィンゴリモド は他の免疫調節疾患にも影響を与えます。 免疫応答を調節する能力は、免疫過剰反応を特徴とする疾患の治療候補となっています .

CNS 損傷

CNS 損傷の場合、フィンゴリモド は神経保護と修復メカニズムを促進する可能性があります。 CNS 細胞に対する薬理効果は、外傷性脳損傷や脊髄損傷からの回復に有益です .

作用機序

Target of Action

Des(octyl)hexyl fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), regulating lymphocyte circulation and potentially having direct actions within the CNS .

Mode of Action

The active metabolite of Des(octyl)hexyl fingolimod, fingolimod-phosphate, interacts with S1PRs, leading to a range of pharmacological effects . The primary action is the downregulation of S1P receptors, which leads to the sequestration of lymphocytes . This reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation .

Biochemical Pathways

Des(octyl)hexyl fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to downstream effects such as apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhanced BDNF expression .

Pharmacokinetics

Des(octyl)hexyl fingolimod is efficiently absorbed with an oral bioavailability of >90% . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of fingolimod, together with its slow absorption, means that fingolimod has a flat concentration profile over time with once-daily dosing . It is largely cleared through metabolism by cytochrome P450 (CYP) 4F2 .

Result of Action

The result of Des(octyl)hexyl fingolimod’s action is a reduction in the severity of symptoms in conditions like multiple sclerosis . By reducing the number of T-cells in circulation and the CNS, it suppresses inflammation and potentially has direct actions within the CNS .

Action Environment

The action of Des(octyl)hexyl fingolimod can be influenced by various environmental factors. For instance, its pharmacokinetics are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex, or ethnicity on the pharmacokinetics of fingolimod have been observed .

将来の方向性

Fingolimod is being studied for its potential therapeutic effects in diverse pathological conditions beyond multiple sclerosis. These include immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . It is also being considered as an adjunct therapy in various disparate pathological conditions .

特性

IUPAC Name

2-amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)11-12-17(18,13-19)14-20/h7-10,19-20H,2-6,11-14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZHSCCANOPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201794-93-5
Record name Des(octyl)hexyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201794935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1201794-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES(OCTYL)HEXYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MF3OW1XK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Des(octyl)hexyl fingolimod
Reactant of Route 2
Des(octyl)hexyl fingolimod
Reactant of Route 3
Des(octyl)hexyl fingolimod
Reactant of Route 4
Des(octyl)hexyl fingolimod
Reactant of Route 5
Des(octyl)hexyl fingolimod
Reactant of Route 6
Des(octyl)hexyl fingolimod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。